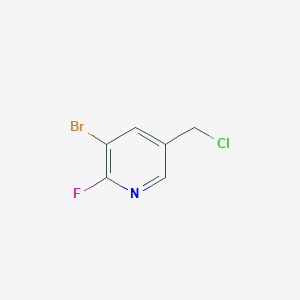

3-Bromo-5-(chloromethyl)-2-fluoropyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Chemoselective Functionalization for Diverse Chemical Synthesis

The chemoselective functionalization of halopyridines, including compounds similar to 3-Bromo-5-(chloromethyl)-2-fluoropyridine, plays a crucial role in organic synthesis. A significant application involves the selective amination of 5-bromo-2-chloro-3-fluoropyridine, highlighting the potential for creating various substituted pyridines. These reactions are pivotal for synthesizing complex molecules for medicinal chemistry and materials science. The process demonstrates the versatility of halopyridines in forming bonds with different functional groups, offering a pathway to synthesize a wide range of chemical structures (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).

Halogen-rich Intermediates for Medicinal Chemistry

The synthesis of halogen-rich pyridine derivatives, such as 5-bromo-2-chloro-4-fluoro-3-iodopyridine, underscores the importance of compounds like 3-Bromo-5-(chloromethyl)-2-fluoropyridine in medicinal chemistry. These halopyridine isomers serve as valuable building blocks for developing new pharmaceutical agents. Their unique halogen composition makes them suitable for further functionalization, offering a versatile toolkit for drug discovery and development (Wu, Porter, Frennesson, & Saulnier, 2022).

Solvent Effects on Molecular Properties

Understanding the impact of solvents on the properties of halopyridines, including molecules like 3-Bromo-5-(chloromethyl)-2-fluoropyridine, is crucial for their application in various chemical reactions. Research on the solvent effects on similar compounds demonstrates the influence of solvent polarity on molecular parameters and vibrational frequencies. Such insights are essential for optimizing reaction conditions and enhancing the efficiency of chemical processes involving halopyridines (Bilkan, 2018).

Advanced Synthesis Techniques

Innovative synthesis methods for creating disubstituted fluoropyridines from halopyridine precursors highlight the significance of 3-Bromo-5-(chloromethyl)-2-fluoropyridine in advanced organic synthesis. These methods enable the production of complex pyridine derivatives with potential applications in pharmaceuticals and materials science. The use of boronic acids and Suzuki coupling reactions exemplifies the adaptability of halopyridines in forming diverse chemical structures (Sutherland & Gallagher, 2003).

Safety And Hazards

Future Directions

While specific future directions for 3-Bromo-5-(chloromethyl)-2-fluoropyridine are not available, there is a growing interest in the development of new synthetic routes for isoxazoles, a related class of compounds . These routes aim to be more eco-friendly and suitable for industrial manufacturing .

properties

IUPAC Name |

3-bromo-5-(chloromethyl)-2-fluoropyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClFN/c7-5-1-4(2-8)3-10-6(5)9/h1,3H,2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONVXILFQDMYMEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)F)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.46 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-(chloromethyl)-2-fluoropyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2961113.png)

![8-(4-chlorobenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2961114.png)

![N-benzyl-4-[(3-fluoro-4-methylphenyl)sulfonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxamide](/img/structure/B2961119.png)

![(1R,5S)-3-[(tert-butoxy)carbonyl]-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B2961120.png)

![Ethyl 5-[(1-ethoxy-1-oxopropan-2-yl)oxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate](/img/structure/B2961121.png)

![methyl 4-[({(2Z)-2-[(phenylsulfonyl)imino]-2,3-dihydro-1,3-thiazol-4-yl}acetyl)amino]benzoate](/img/structure/B2961128.png)